Eburicol
Übersicht
Beschreibung
It is a tetracyclic triterpenoid that plays a significant role in the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Eburicol is particularly notable for its interaction with cytochrome P450 sterol 14alpha-demethylase, an enzyme involved in the demethylation process during ergosterol synthesis .
Wissenschaftliche Forschungsanwendungen
Eburicol has several scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other sterols and triterpenoids.
Biology: It serves as a model compound for studying sterol biosynthesis and metabolism in fungi.
Wirkmechanismus
Target of Action
Eburicol primarily targets the sterol C14-demethylase (CYP51/Erg11) , a key enzyme in the ergosterol biosynthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of fungal cell membranes.
Mode of Action
This compound interacts with its target, CYP51/Erg11, by inhibiting its function. This inhibition disrupts the ergosterol biosynthesis pathway, leading to an accumulation of this compound, the substrate of CYP51 . The accumulation of this compound is associated with the antifungal activity of azoles .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ergosterol biosynthesis pathway . This compound is a substrate for the enzyme CYP51/Erg11 in this pathway . When this compound accumulates due to the inhibition of CYP51, it disrupts the normal flow of the pathway, leading to alterations in the fungal cell wall .
Result of Action
The primary result of this compound’s action is the induction of fungicidal effects . The accumulation of this compound triggers the formation of fungicidal cell wall carbohydrate patches in the pathogenic mold Aspergillus fumigatus . This leads to alterations in the fungal cell wall, contributing to the fungicidal activity of azoles .
Biochemische Analyse
Biochemical Properties
Eburicol can be demethylated by yeast cytochrome P450 sterol 14alpha-demethylase ERG11 . This interaction with the enzyme ERG11 is crucial in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In the pathogenic mold Aspergillus fumigatus, the azole-induced synthesis of fungicidal cell wall carbohydrate patches strictly correlates with the accumulation of this compound . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound is converted into 14-methylergosta-8,24(28)-dien-3β,6α-diol by the sterol C5-desaturase (ERG3) . This conversion is not required for the fungicidal effects in A. fumigatus .
Temporal Effects in Laboratory Settings
It is known that the accumulation of this compound is a result of azole-induced synthesis .
Metabolic Pathways
This compound is involved in the ergosterol biosynthesis pathway . It interacts with enzymes such as sterol C24-methyltransferase (Erg6A), which converts lanosterol into this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eburicol can be synthesized through the demethylation of lanosterol. The process involves the use of yeast cytochrome P450 sterol 14alpha-demethylase (ERG11) to remove the methyl group from lanosterol, resulting in the formation of this compound . The reaction conditions typically include an aqueous medium with a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using genetically modified yeast strains. These strains are engineered to overexpress the ERG11 enzyme, thereby increasing the yield of this compound. The fermentation process is carried out in bioreactors under optimized conditions to maximize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Eburicol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Eburicol is unique compared to other similar compounds due to its specific structure and role in ergosterol biosynthesis. Similar compounds include:
Lanosterol: The precursor to this compound in the biosynthesis pathway.
Ergosterol: The final product of the biosynthesis pathway, essential for fungal cell membrane integrity.
Obtusifoldienol: Another sterol with a similar structure but different biological activity.
This compound’s uniqueness lies in its specific interaction with the ERG11 enzyme and its role as an intermediate in the ergosterol biosynthesis pathway .
Biologische Aktivität
Eburicol, a sterol compound, is an intermediate in the biosynthesis of ergosterol, primarily found in fungi. Its biological activities have garnered attention due to its significant roles in antifungal mechanisms and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its antifungal effects against pathogenic fungi and its antiproliferative activity in cancer.
1. Antifungal Activity
This compound plays a crucial role in the antifungal activity of azole compounds, which are widely used in treating fungal infections. The mechanism involves the accumulation of this compound when ergosterol biosynthesis is inhibited by azoles, leading to detrimental effects on fungal cell physiology.
Research indicates that this compound accumulation disrupts membrane integrity and triggers specific cellular responses in fungi such as Aspergillus fumigatus. This disruption is particularly noted when azole antifungals inhibit the enzyme CYP51, responsible for converting this compound to ergosterol. The accumulation of this compound leads to:
- Cell Wall Alterations : this compound induces the formation of carbohydrate patches in the cell wall, which are implicated in the fungicidal effects observed with azole treatment .
- Growth Inhibition : The presence of this compound correlates with reduced growth rates in pathogenic fungi. Mutants lacking certain ergosterol biosynthesis enzymes exhibit increased susceptibility to azoles when this compound levels rise .
1.2 Case Studies
A study on A. fumigatus demonstrated that strains with inhibited ergosterol synthesis showed significant this compound accumulation, which was linked to increased antifungal susceptibility . Another investigation highlighted that the accumulation of this compound was a primary factor driving the antifungal activity of azoles against various fungal pathogens .
2. Antiproliferative Activity
Beyond its antifungal properties, this compound has shown promise as an antiproliferative agent against human cancer cells.
2.1 Cytotoxic Effects
This compound exhibits cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer) : this compound demonstrated an IC50 value of approximately 2 µM, indicating potent antiproliferative activity compared to other sterols .
- Other Cancer Cell Lines : Studies also reported activity against MDA-MB-231 and NSCLC-N6-L16 cell lines, suggesting a broader potential for anticancer applications .
The mechanism behind this compound's antiproliferative effects appears to involve disruption of membrane integrity and induction of apoptosis in cancer cells. The structural similarity between this compound and other bioactive sterols enhances its potential as a therapeutic agent against malignancies.
3. Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound:
Property | Antifungal Activity | Antiproliferative Activity |
---|---|---|
Target Organisms | Aspergillus fumigatus, Candida spp. | MCF-7, MDA-MB-231, NSCLC-N6-L16 |
Mechanism | Disrupts cell membrane; induces wall patches | Disrupts membrane integrity; induces apoptosis |
IC50 Values | Not specified | ~2 µM (MCF-7) |
Clinical Relevance | Enhances efficacy of azole antifungals | Potential for new cancer therapies |
4. Conclusion
This compound serves as a significant compound in both antifungal and anticancer research. Its dual role highlights its importance as a target for developing new therapeutic strategies against fungal infections and cancer proliferation. Continued research into this compound's mechanisms may unlock further applications in medical science.
Eigenschaften
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-ANMPWZFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319161 | |
Record name | Eburicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-88-6 | |
Record name | Eburicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6890-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eburicol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eburicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.